![molecular formula C19H19N3O3S B384212 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-04-2](/img/structure/B384212.png)
2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is an organic compound with a complex and unique structure
准备方法
Synthetic Routes and Reaction Conditions:
Initial Step: The synthesis begins with the preparation of 4-hydroxyphenyl derivatives, which are then coupled with an appropriate ethylsulfanyl precursor.
Cyclization: Subsequent cyclization under acidic or basic conditions forms the pyrimido[4,5-b]quinoline skeleton.
Final Adjustments: The compound is then purified and crystallized.
Industrial Production Methods: Industrial production methods typically involve large-scale reactions using automated synthesisers. This ensures consistent quality and yield. Key steps include:
Reactor Setup: Automated reactors set to precise temperature and pH conditions.
Purification: High-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The ethylsulfanyl group is a versatile site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite or potassium permanganate for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Conditions: Various nucleophiles under basic or acidic conditions, depending on the desired product.
Major Products: These reactions typically yield quinones, alcohols, or substituted derivatives, depending on the reaction pathway chosen.
科学研究应用
Chemistry:
Used as a precursor in organic synthesis for more complex molecules.
Acts as a scaffold in heterocyclic chemistry.
Biology and Medicine:
Potential therapeutic agents due to its interaction with biological macromolecules.
Shows promise in drug development for treating various diseases.
Industry:
Applications in material science for developing novel materials.
Utilized in the manufacturing of certain dyes and pigments.
作用机制
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with enzymes and receptors, altering their function.
Pathways Involved: Modulates biochemical pathways, impacting cellular processes like signal transduction and metabolism.
相似化合物的比较
5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
2-ethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
2-methylsulfanyl-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
This compound’s versatility makes it a fascinating subject of study across multiple fields!
属性
IUPAC Name |
2-ethylsulfanyl-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-26-19-21-17-16(18(25)22-19)14(10-6-8-11(23)9-7-10)15-12(20-17)4-3-5-13(15)24/h6-9,14,23H,2-5H2,1H3,(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJDFAOTXGUFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
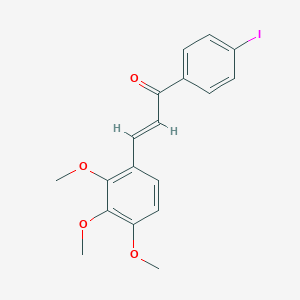
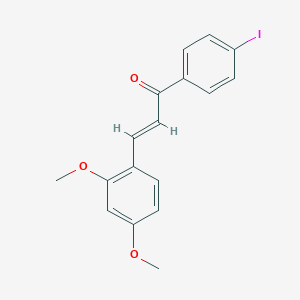
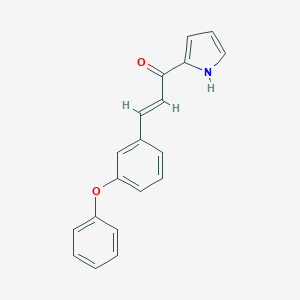
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384137.png)
![N,N-bis(2-cyanoethyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384138.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
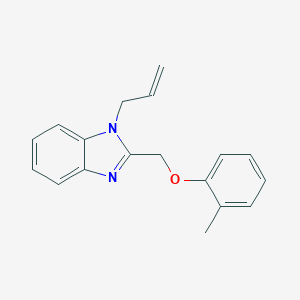
![1-[1,1'-biphenyl]-4-yl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384143.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)
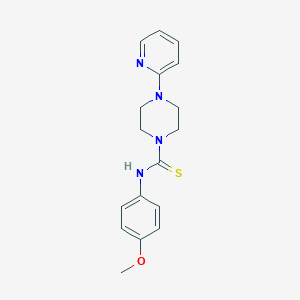
![2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE](/img/structure/B384147.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B384148.png)
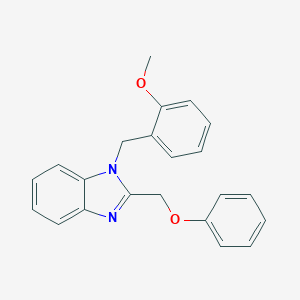
![methyl {[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B384152.png)
